molecular formula C8H7Br2FO B3072763 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene CAS No. 1016879-06-3

2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene

Cat. No.: B3072763
CAS No.: 1016879-06-3
M. Wt: 297.95 g/mol
InChI Key: PEWSGHGLFSFLKS-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene: is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene typically involves the bromination of 1-(2-bromoethoxy)-4-fluorobenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes:

    Bromination: Introduction of bromine atoms to the benzene ring.

    Ethoxylation: Addition of the ethoxy group to the brominated benzene ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products:

    Substitution Products: Formation of 2-hydroxy-1-(2-bromoethoxy)-4-fluorobenzene or 2-amino-1-(2-bromoethoxy)-4-fluorobenzene.

    Oxidation Products: Formation of 2-bromo-1-(2-bromoethoxy)-4-fluorobenzaldehyde or 2-bromo-1-(2-bromoethoxy)-4-fluorobenzoic acid.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of biologically active compounds that can act as inhibitors or modulators of specific enzymes or receptors.

    Diagnostic Agents: May be used in the development of diagnostic agents for imaging or detection of specific biological targets.

Industry:

    Polymer Chemistry: Employed in the synthesis of polymers with unique properties, such as flame retardancy or enhanced mechanical strength.

    Electronics: Used in the production of materials for electronic devices, including semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of halogen atoms (bromine and fluorine) can enhance the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

    1-Bromo-2-(2-bromoethoxy)ethane: Similar structure but lacks the fluorine atom on the benzene ring.

    2-Bromo-1-(2-methoxyethoxy)-4-fluorobenzene: Similar structure but with a methoxy group instead of a bromoethoxy group.

    4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene: Similar structure but with different positions of the bromine and fluorine atoms on the benzene ring.

Uniqueness:

  • The presence of both bromine and fluorine atoms on the benzene ring, along with the bromoethoxy group, makes 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene unique in terms of its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

2-bromo-1-(2-bromoethoxy)-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2FO/c9-3-4-12-8-2-1-6(11)5-7(8)10/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWSGHGLFSFLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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